molecular formula C11H12BrN B3352739 3-(3-bromopropyl)-1H-indole CAS No. 50624-65-2

3-(3-bromopropyl)-1H-indole

Cat. No. B3352739
Key on ui cas rn: 50624-65-2
M. Wt: 238.12 g/mol
InChI Key: YUBXEUBNYOBJMQ-UHFFFAOYSA-N
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Patent
US05077293

Procedure details

Phosphorus tribromide (17.4 g) in Et2O)30 mL) was added dropwise to a Et2O solution (100 mL) containing 3-(3-hydroxypropyl)indole (VI; 7.5 g) at 0° C. with stirring and under N2 atmosphere. After the addition was complete, the reaction was allowed to warm to 23° C. and continuously stirred for 16 h. At the end of this time, the reaction was cooled to 0° C. and ice (ca. 25 mL) added portionwise and stirred an additional 2 h. The organic phase was separated from the aqueous phase and the aqueous layer extracted with Et2O. The combined organic phases were washed with sat. NaCl solution, dried with MgSO4, filtered, and concentrated under reduced pressure to afford 3-(3-bromopropyl)indole (V; 1.51 g; 15%).
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].O[CH2:6][CH2:7][CH2:8][C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][CH:10]=1>CCOCC>[Br:2][CH2:6][CH2:7][CH2:8][C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][CH:10]=1

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
OCCCC1=CNC2=CC=CC=C12
Step Three
Name
ice
Quantity
25 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
with stirring and under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
continuously stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with Et2O
WASH
Type
WASH
Details
The combined organic phases were washed with sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCCCC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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